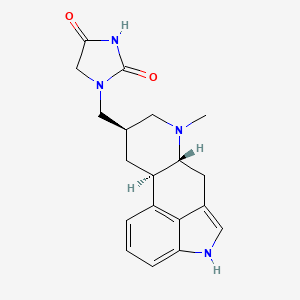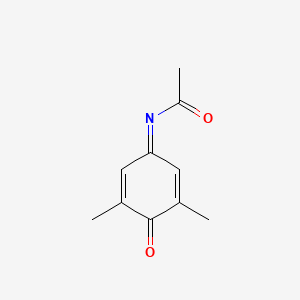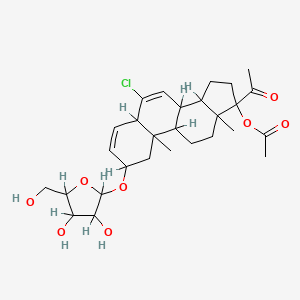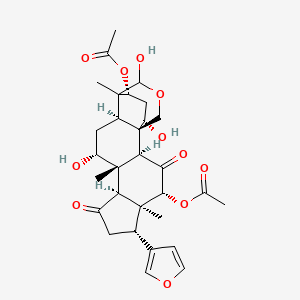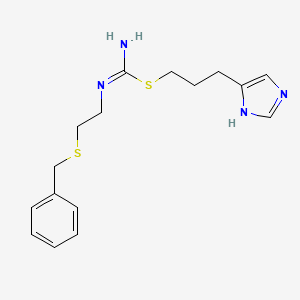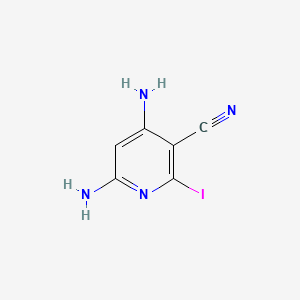
盐酸普立多林
描述
Pridinol hydrochloride is a muscle relaxant with atropine-like properties, primarily used to treat muscle pain associated with muscle tightness. It is a small molecule with the chemical formula C20H25NO•HCl and a molecular weight of 331.9 g/mol . Pridinol hydrochloride is known for its ability to alleviate muscle spasms and pain, making it a valuable therapeutic agent in clinical settings .
科学研究应用
Pridinol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: Studied for its effects on muscle cells and neurotransmitter pathways.
Medicine: Investigated for its therapeutic potential in treating muscle spasms, pain, and related conditions.
Industry: Utilized in the development of muscle relaxant formulations and other pharmaceutical products .
作用机制
Target of Action
Pridinol hydrochloride primarily targets muscle tissues , both smooth and striated . It is used in the symptomatic treatment of muscle spasm . It also exhibits antimuscarinic activity, which plays a role in the management of parkinsonism .
Mode of Action
Pridinol hydrochloride interacts with its targets through an atropine-like mechanism . This means it blocks acetylcholine receptors in the brain, leading to the relaxation of skeletal muscle .
Biochemical Pathways
cholinergic pathways in the nervous system. By blocking acetylcholine receptors, it may inhibit the transmission of nerve impulses in these pathways, leading to muscle relaxation .
Pharmacokinetics
It is known that the drug’s pharmacological effect develops via an atropine-like mechanism that acts on both smooth and striated muscles . This effect is used for the treatment of skeletal muscle tension of both central and peripheral origin .
Result of Action
The primary molecular and cellular effect of Pridinol hydrochloride’s action is the relaxation of skeletal muscle . By blocking acetylcholine receptors, it inhibits the transmission of nerve impulses that cause muscle contraction, leading to muscle relaxation . This results in reduced muscle tension and pain associated with muscle tightness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pridinol hydrochloride. In general, factors such as the patient’s age, body weight, genetic makeup, and the presence of other medications can influence the drug’s effectiveness .
生化分析
Biochemical Properties
Pridinol hydrochloride plays a significant role in biochemical reactions by acting as an atropine-like muscle relaxant . It interacts with various enzymes, proteins, and other biomolecules. Specifically, it inhibits muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in numerous physiological processes . By blocking these receptors, pridinol hydrochloride reduces muscle spasms and alleviates muscle pain .
Cellular Effects
Pridinol hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s anticholinergic properties lead to the inhibition of acetylcholine-mediated neurotransmission, which in turn reduces muscle contractions and spasms . Additionally, pridinol hydrochloride may impact gene expression related to muscle contraction and relaxation .
Molecular Mechanism
The molecular mechanism of pridinol hydrochloride involves its binding interactions with muscarinic acetylcholine receptors . By acting as an antagonist, it inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction . This inhibition leads to muscle relaxation and pain relief. Furthermore, pridinol hydrochloride may influence enzyme activity and gene expression, contributing to its overall therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pridinol hydrochloride change over time. The compound exhibits stability and undergoes degradation under specific conditions . Long-term studies have shown that pridinol hydrochloride maintains its muscle relaxant properties over extended periods, with minimal degradation .
Dosage Effects in Animal Models
The effects of pridinol hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasms and pain . At higher doses, pridinol hydrochloride may exhibit toxic or adverse effects, including central nervous system depression and gastrointestinal disturbances . Threshold effects have been observed, indicating a dosage-dependent response in animal studies .
Metabolic Pathways
Pridinol hydrochloride is metabolized primarily via cytochrome P450 enzymes, including CYP2C19 and CYP2B6 . These enzymes facilitate the conversion of pridinol hydrochloride into its main metabolite, 4-hydroxypridinol . The metabolic pathways involve various cofactors and enzymes that contribute to the compound’s biotransformation and elimination .
Transport and Distribution
Within cells and tissues, pridinol hydrochloride is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in specific tissues and exert its therapeutic effects .
Subcellular Localization
Pridinol hydrochloride exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with muscarinic acetylcholine receptors and subsequent muscle relaxation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pridinol hydrochloride involves several key steps:
Reaction of methyl acrylate with piperidine: This reaction yields methyl 3-(1-piperidyl) propionate.
Reaction of methyl 3-(1-piperidyl) propionate with phenyl magnesium bromide: This step, using a Grignard reagent, produces pridinol.
Formation of pridinol hydrochloride: Pridinol is then reacted with hydrochloric acid to form pridinol hydrochloride.
Industrial Production Methods: The industrial production of pridinol hydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves:
Efficient reaction conditions: Ensuring high yield and purity.
Use of solvents: Such as ether solvents, to facilitate the reactions.
Purification steps: Including crystallization and filtration to obtain the final product.
化学反应分析
Types of Reactions: Pridinol hydrochloride undergoes various chemical reactions, including:
Oxidation: Pridinol can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: Pridinol can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens and other nucleophiles.
Major Products Formed:
Oxidation products: Various oxides and hydroxyl derivatives.
Reduction products: Reduced forms of pridinol with altered functional groups.
Substitution products: Compounds with different functional groups replacing the original ones
相似化合物的比较
Diphenhydramine: Another anticholinergic agent with muscle relaxant properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action.
Orphenadrine: An anticholinergic drug used to treat muscle pain.
Comparison:
Pridinol hydrochloride vs. Diphenhydramine: Both have anticholinergic effects, but pridinol is more specifically used for muscle relaxation.
Pridinol hydrochloride vs. Cyclobenzaprine: Cyclobenzaprine is often used for acute muscle spasms, while pridinol has a broader range of applications.
Pridinol hydrochloride vs. Orphenadrine: Orphenadrine is used for similar indications, but pridinol may have fewer side effects and a different pharmacokinetic profile
Pridinol hydrochloride stands out due to its specific anticholinergic mechanism and its effectiveness in treating muscle-related conditions with a favorable safety profile.
属性
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECCHUISCGCKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent) | |
| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10242510 | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
968-58-1 | |
| Record name | 1-Piperidinepropanol, α,α-diphenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=968-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α-diphenylpiperidine-1-propanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.300 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HI2Q2Y868 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


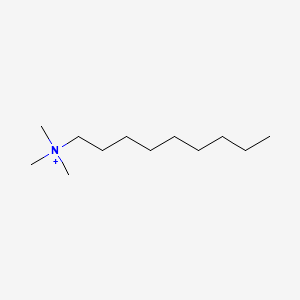

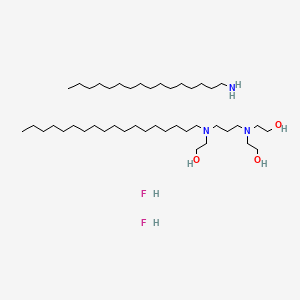
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)
